Cas no 923226-43-1 (7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one 化学的及び物理的性質
名前と識別子
-
- 7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one
- 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- AKOS021621644
- 923226-43-1
- 7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- F2248-0288
- 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
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- インチ: 1S/C25H25N5O4/c1-2-10-27-16-19(22-20(17-27)24(32)30(26-22)18-7-4-3-5-8-18)23(31)28-11-13-29(14-12-28)25(33)21-9-6-15-34-21/h3-9,15-17H,2,10-14H2,1H3
- InChIKey: DWCXCJIUXUMYDW-UHFFFAOYSA-N
- SMILES: O=C(C1=CN(CCC)C=C2C(N(C3C=CC=CC=3)N=C12)=O)N1CCN(C(C2=CC=CO2)=O)CC1
計算された属性
- 精确分子量: 459.19065430g/mol
- 同位素质量: 459.19065430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 5
- 複雑さ: 928
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 89.7Ų
7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2248-0288-25mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-100mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-4mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-2μmol |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-20μmol |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-1mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-2mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-30mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-20mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2248-0288-40mg |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one |
923226-43-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-oneに関する追加情報
Introduction to Compound with CAS No. 923226-43-1 and Its Applications in Modern Pharmaceutical Research
Compound with the CAS number 923226-43-1 is a fascinating molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one, represents a novel scaffold that has been extensively studied for its potential therapeutic applications. The intricate structure of this molecule, characterized by its fused heterocyclic system and diverse functional groups, makes it a promising candidate for further exploration in drug discovery and development.
The< strong>piperazine moiety in the molecular structure is particularly noteworthy, as it is a common pharmacophore found in many bioactive compounds. Piperazine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors, which makes them valuable in the development of drugs targeting neurological disorders, infectious diseases, and metabolic conditions. The presence of the< strong>furan-2-carbonyl group further enhances the compound's potential by introducing additional binding sites and modulating its pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for medicinal applications. The< strong>pyrazolo[4,3-c]pyridin-3-one scaffold, which is present in this compound, has shown remarkable promise in various preclinical studies. These studies have highlighted its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. The< strong>2-phenyl and< strong>5-propyl substituents contribute to the compound's overall efficacy by enhancing its solubility and improving its binding affinity to biological targets.
The synthesis of< strong>7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed cyclizations, have been employed to construct the complex heterocyclic framework. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of various functional groups at specific positions within the molecule.
The pharmacological profile of this compound has been extensively evaluated through both in vitro and in vivo studies. Initial experiments have demonstrated its ability to inhibit the activity of enzymes such as< strong>piperazine acetyltransferase, which plays a crucial role in neurotransmitter metabolism. Additionally, preclinical studies have shown that it exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. These findings suggest that< strong>7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one could be a valuable lead compound for further development into a therapeutic agent.
The potential applications of this compound extend beyond its anti-inflammatory properties. Research has also explored its efficacy in treating neurological disorders such as depression and anxiety. The< strong>piperazine moiety's ability to interact with serotonin receptors has been particularly intriguing, as it suggests that this compound might modulate serotonin levels in the brain, thereby alleviating symptoms associated with these conditions. Further studies are ongoing to elucidate the exact mechanisms through which this compound exerts its effects on the central nervous system.
In addition to its therapeutic potential,< strong>7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has also been investigated for its role in combating infectious diseases. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi by disrupting essential cellular processes. This makes it a promising candidate for developing novel antimicrobial agents that could address emerging drug-resistant strains.
The chemical stability and bioavailability of this compound are critical factors that must be carefully considered during drug development. Extensive pharmacokinetic studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have provided valuable insights into how the< strong>furan,< strong>piperazine, and other functional groups influence the compound's behavior within the body. By optimizing these properties, researchers aim to enhance the compound's efficacy while minimizing potential side effects.
The future directions of research on< strong>7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-H-pyrazolo[4',3'-c]pyridin]-3-one are multifaceted. Further investigations are needed to fully elucidate its mechanism of action across different biological systems. Additionally,< strong>safety pharmacology studies will be essential to assess any potential toxicities associated with long-term use. Collaborations between academic institutions and pharmaceutical companies will be crucial in advancing this research from preclinical stages to clinical trials.
In conclusion,< strong>CAS No 92322643
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